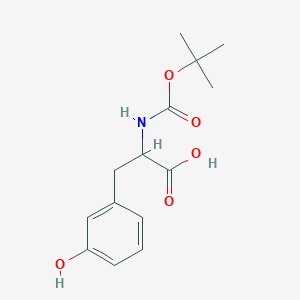

Boc-DL-m-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chiral Landscape: A Technical Guide to Racemic Boc-m-Tyrosine versus Enantiopure Boc-L-m-Tyrosine in Drug Development

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the vast arsenal of non-canonical amino acids, meta-tyrosine (m-Tyr) and its derivatives have garnered significant interest for their potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. This guide provides an in-depth technical analysis of the availability, synthesis, and strategic application of racemic N-α-tert-butyloxycarbonyl-meta-tyrosine (Boc-m-tyrosine) versus its enantiopure counterpart, Boc-L-m-tyrosine.

The Strategic Importance of m-Tyrosine in Medicinal Chemistry

The substitution of the canonical amino acid L-tyrosine with its meta-isomer, L-m-tyrosine, can induce significant changes in the conformation and receptor-binding affinity of bioactive peptides. This modification can lead to enhanced potency, altered selectivity, and improved metabolic stability. L-m-Tyrosine is of particular interest in the study of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, as well as in the investigation of inflammatory disorders like arthritis[1]. Its incorporation into peptide-based therapeutics is a strategy to fine-tune pharmacological profiles and develop novel drug candidates[2][3].

Commercial Availability and Cost: A Comparative Analysis

A primary consideration for any research and development program is the accessibility and cost of starting materials. A survey of commercial suppliers reveals a significant disparity in the availability and pricing of racemic Boc-DL-tyrosine (a proxy for racemic Boc-m-tyrosine) and enantiopure Boc-L-tyrosine.

| Compound | Form | Representative Suppliers | Typical Pricing (per 25g) | Availability |

| Boc-DL-tyrosine | Racemic Mixture | Advent, Sigma-Aldrich | ~$300 - $350 USD | Readily Available |

| Boc-L-tyrosine | Enantiopure (L) | Thermo Scientific, Sigma-Aldrich, TCI | ~$140 - $160 USD | Readily Available |

| Boc-D-tyrosine | Enantiopure (D) | Aapptec | ~$60 USD (for 5g) | Readily Available |

Note: Prices are approximate and subject to change based on supplier and purity.

As the data indicates, the enantiopure Boc-L-tyrosine is surprisingly more affordable and widely available from a larger number of suppliers than its racemic counterpart. This counterintuitive observation can be attributed to the established manufacturing processes for enantiopure amino acids, driven by their extensive use in peptide synthesis and other stereospecific applications. The lower demand for the racemic mixture likely contributes to its higher relative cost from specialized suppliers.

Synthetic Pathways: From Racemate to Enantiopure

For research applications requiring tailored m-tyrosine derivatives or for cost-saving at scale, an in-house synthesis and resolution strategy can be advantageous.

Synthesis of Racemic Boc-m-Tyrosine

The synthesis of racemic Boc-m-tyrosine can be achieved through a straightforward two-step process starting from commercially available m-tyrosine.

Step 1: Esterification of m-Tyrosine

A common method for the esterification of amino acids is the Fischer-Speier esterification.

Experimental Protocol: Synthesis of Racemic m-Tyrosine Methyl Ester Hydrochloride

-

Suspend racemic m-tyrosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Remove the solvent under reduced pressure to yield the crude m-tyrosine methyl ester hydrochloride as a solid. The product can be triturated with diethyl ether to afford a purified solid.

Step 2: Boc Protection of the Amino Group

The N-terminal amine of the amino acid ester is then protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Racemic Boc-m-Tyrosine Methyl Ester

-

Dissolve the m-tyrosine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

Purify the crude product by column chromatography on silica gel to yield pure racemic Boc-m-tyrosine methyl ester.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Synthesis of Racemic Boc-m-Tyrosine

-

Dissolve the racemic Boc-m-tyrosine methyl ester (1 equivalent) in a mixture of methanol and water.

-

Add lithium hydroxide or sodium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic Boc-m-tyrosine.

Caption: Synthetic workflow for racemic Boc-m-tyrosine.

Chiral Resolution of Racemic Boc-m-Tyrosine

The separation of the enantiomers of racemic Boc-m-tyrosine is a critical step to access the biologically active L-enantiomer. Two common methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution of Racemic Boc-m-Tyrosine

-

Dissolve racemic Boc-m-tyrosine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or another chiral amine (0.5 equivalents), to the solution.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be determined by chiral HPLC or by measuring the specific rotation.

-

To recover the enantiopure Boc-L-m-tyrosine, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 1N HCl) to protonate the carboxylic acid.

-

Extract the enantiopure Boc-L-m-tyrosine with an organic solvent.

-

The resolving agent can be recovered from the aqueous layer by basification and extraction.

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Boc-m-Tyrosine Methyl Ester

-

Prepare a solution of racemic Boc-m-tyrosine methyl ester (1 equivalent) in a biphasic solvent system, such as a phosphate buffer (pH 7-8) and an organic solvent like methyl tert-butyl ether (MTBE).

-

Add a lipase, such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435).

-

Stir the mixture at a controlled temperature (typically 30-40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separate the aqueous and organic layers.

-

From the organic layer, isolate the unreacted Boc-D-m-tyrosine methyl ester.

-

From the aqueous layer, acidify to pH 3-4 and extract the Boc-L-m-tyrosine.

-

The isolated Boc-D-m-tyrosine methyl ester can be saponified to Boc-D-m-tyrosine or racemized and recycled.

Caption: Chiral resolution strategies for Boc-m-tyrosine.

Practical Implications: Racemic vs. Enantiopure in Drug Development

The decision to use a racemic mixture versus a single enantiomer in drug development has profound scientific, regulatory, and clinical implications. Living systems are inherently chiral, and as such, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[4].

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different and potentially undesirable activity, or even be toxic.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can differ significantly.

-

Regulatory Scrutiny: Regulatory agencies worldwide now generally require the development of single enantiomers unless it can be demonstrated that the racemic mixture is safe and effective and that the distomer does not contribute to adverse effects.

The use of enantiopure Boc-L-m-tyrosine in peptide synthesis ensures the stereochemical integrity of the final peptide, which is crucial for its intended biological activity. Incorporating a racemic amino acid would result in a mixture of diastereomeric peptides, which are often difficult and costly to separate and characterize.

Sources

m-Tyrosine: The Hydroxyl Radical Fingerprint in Protein Oxidation

An In-Depth Technical Guide for Proteomics and Drug Development

Executive Summary

In the quantification of oxidative stress, specificity is the greatest challenge.[1] While carbonyl assays provide a gross estimation of protein damage, they lack mechanistic precision.[1] m-Tyrosine (meta-tyrosine) stands apart as a chemically distinct fingerprint of hydroxyl radical (

This guide details the mechanistic pathways, validated analytical protocols (HPLC-ECD and LC-MS/MS), and the critical distinction between post-translational damage and translational misincorporation—a "Trojan Horse" mechanism that compromises therapeutic protein stability.[1]

Part 1: Mechanistic Foundation

The Phenylalanine Oxidation Pathway[1]

The presence of m-tyrosine in a protein sample is not a result of tyrosine oxidation; it is the result of phenylalanine oxidation. This distinction is vital for interpreting data.

Under physiological conditions, Phenylalanine Hydroxylase (PAH) enzymatically converts L-Phenylalanine (Phe) to L-p-Tyrosine (p-Tyr) with 100% regioselectivity. However, in the presence of hydroxyl radicals (generated via Fenton chemistry or radiolysis), the

This reaction yields three isomers:

-

o-Tyrosine (ortho-Tyr): Highly abundant, but less stable.[1]

-

m-Tyrosine (meta-Tyr): The stable, specific marker.[1]

-

p-Tyrosine (para-Tyr): Indistinguishable from native tyrosine.[1]

Because native biology does not code for or enzymatically produce m-tyrosine, its detection is absolute evidence of radical interaction.[1]

Pathway Visualization[1]

Figure 1: The bifurcation of Phenylalanine metabolism.[1] Enzymatic pathways produce only p-Tyr, whereas hydroxyl radical attack yields m-Tyr and o-Tyr.[2] m-Tyr serves as the stable accumulation marker.

Part 2: The "Trojan Horse" Toxicity Mechanism[1]

Recent research has shifted the understanding of m-tyrosine from a passive scar to an active toxin. This is the Misincorporation Theory .

-

The Event: Free Phenylalanine in the cytosol is oxidized to m-Tyrosine by

. -

The Error: Phenylalanyl-tRNA synthetase (PheRS) cannot efficiently discriminate between Phe and m-Tyr.

-

The Result: m-Tyrosine is loaded onto tRNA^Phe and incorporated into nascent polypeptide chains in place of Phenylalanine.

-

The Consequence: The additional hydroxyl group on the aromatic ring disrupts hydrophobic cores, preventing correct protein folding.[1] These "mutant" proteins aggregate, triggering the Unfolded Protein Response (UPR) and proteasome inhibition.[1]

Implication for Biologics: In recombinant protein production (CHO or E. coli systems), high oxidative stress in the bioreactor can lead to m-Tyr misincorporation, resulting in a drug product with reduced stability and higher immunogenicity potential.[1]

Part 3: Analytical Methodologies

Quantifying m-tyrosine requires separating it from the massive background of native p-tyrosine (often a

Comparative Analysis: HPLC-ECD vs. LC-MS/MS

| Feature | HPLC-ECD (Coulometric) | LC-MS/MS (Triple Quad) |

| Principle | Electrochemical oxidation of the phenol ring at specific potentials. | Mass-to-charge ratio filtering (MRM) of parent/fragment ions. |

| Sensitivity | Superior for trace analysis. Detection limits in the low femtomole (fmol) range.[1] | High, but often requires derivatization to match ECD sensitivity for this specific isomer.[1] |

| Selectivity | High (based on redox potential).[1] | Absolute (based on structural mass).[1] |

| Cost | Low to Moderate.[1] | High. |

| Throughput | Moderate (Isocratic/Gradient runs ~20-30 min). | High. |

| Primary Risk | Electrode fouling; requires passivation.[1] | Matrix suppression; isobaric interference.[1] |

Recommended Workflow

For pure protein characterization and quality control, HPLC-ECD remains the gold standard due to the electroactive nature of the phenolic ring.[1]

Figure 2: Validated analytical workflow. Note the emphasis on inert atmosphere during hydrolysis to prevent artifactual oxidation.

Part 4: Validated Experimental Protocol (HPLC-ECD)

Objective: Quantify m-tyrosine levels in a protein isolate.

Hydrolysis (The Danger Zone)

Standard acid hydrolysis can artificially generate m-Tyr if atmospheric oxygen is present.

-

Step 1: Aliquot protein (approx. 100-500

g) into heavy-walled glass hydrolysis vials. -

Step 2: Add 500

L of 6M HCl (liquid phase hydrolysis) or place open small vials inside a larger vessel containing 6M HCl (vapor phase). -

Step 3: Degassing (Crucial): Freeze the sample in liquid nitrogen. Apply vacuum to remove air.[1] Thaw. Repeat 3 times (Freeze-Pump-Thaw cycle).

-

Step 4: Seal under vacuum or Argon.[1] Incubate at 110°C for 24 hours.

-

Step 5: Evaporate HCl under a stream of nitrogen gas or using a SpeedVac.

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m).[1][3] -

Mobile Phase: 50 mM Sodium Acetate, 50 mM Citric Acid, 8% Methanol, pH 3.[1]0. (Optimization of pH is critical to separate m-Tyr from p-Tyr).

-

Flow Rate: 1.0 mL/min.[1]

Electrochemical Detection

-

System: Coulometric Array Detector (e.g., ESA or Thermo Fisher).[1]

-

Potentials:

-

Quantification: Calculate the ratio of m-Tyr to Phe (mmol/mol Phe). Using the ratio normalizes for protein concentration errors.

Part 5: References

-

Rodgers, K. J., & Dean, R. T. (2000). "Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids."[1] International Journal of Biochemistry & Cell Biology.

-

Iupsys, R., et al. (2022). "Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis."[1] Electroanalysis.

-

Hensley, K., et al. (1998). "Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation."[1] Journal of Neuroscience.

-

Gurer-Orhan, H., et al. (2006). "Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids."[1] Biochemical Journal.

-

Molnar, G. A., et al. (2005). "The role of tyrosine isomers in oxidative stress."[1] Free Radical Biology and Medicine.

Sources

Technical Guide: Chemical Stability & Preservation of Boc-DL-m-Tyrosine

Executive Summary

Boc-DL-m-tyrosine (

This guide details the mechanistic underpinnings of these degradation pathways and provides a validated storage protocol to ensure reagent integrity for high-precision drug discovery applications.

Part 1: Chemical Identity & Structural Vulnerabilities

To preserve this compound, one must understand the thermodynamic vulnerabilities inherent in its structure.

The Boc Moiety (Hydrolytic Instability)

The Boc group is kinetically stable to bases and nucleophiles but thermodynamically unstable in the presence of protons (

-

Mechanism: Protonation of the carbonyl oxygen leads to the elimination of the tert-butyl cation (

), releasing -

The Moisture Risk: Water acts as a nucleophile and a medium for proton transfer. Even trace atmospheric moisture can lower the activation energy for this cleavage, especially if the material was purified using acidic modifiers (e.g., TFA/HCl) that were not fully neutralized.

The meta-Phenol (Oxidative Instability)

Unlike Phenylalanine, the meta-hydroxyl group activates the benzene ring, making it electron-rich (

-

Mechanism: The phenol is susceptible to Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms, particularly under UV light or in the presence of trace transition metals. This leads to the formation of phenoxy radicals, which can dimerize or further oxidize to quinone-like species (browning/yellowing of the powder).

-

Isomer Specificity: meta-Tyrosine is often cited as a marker of oxidative stress in biological systems; its very existence implies a high reactivity toward radical species [1].

Part 2: Degradation Pathways (Visualization)

The following diagram maps the two primary failure modes: Acid-Catalyzed Hydrolysis and Oxidative Polymerization.

Figure 1: Divergent degradation pathways of this compound triggered by environmental factors.

Part 3: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | +2°C to +8°C | Reduces Arrhenius reaction rates. While -20°C is superior for long-term (>1 year), 4°C is sufficient for active use and avoids freeze-thaw condensation cycles. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces |

| Humidity | Desiccated (<30% RH) | Prevents hydrolysis. The container must be sealed within a secondary vessel containing active desiccant (e.g., Silica Gel or |

| Light | Amber Glass / Foil Wrap | Blocks UV radiation (290–400 nm) which catalyzes radical formation on the aromatic ring. |

| Container | Borosilicate Glass | Plastic containers are permeable to oxygen and moisture over time. |

Handling Workflow (Self-Validating System)

To ensure data integrity during synthesis, follow this protocol every time the reagent is accessed:

-

Equilibration: Allow the stored bottle to reach room temperature before opening.

-

Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the reagent powder, initiating hydrolysis [2].

-

-

Aliquot Extraction: Use a dry, stainless steel or antistatic plastic spatula.

-

Headspace Purge: Before re-sealing, gently flow dry Nitrogen or Argon into the bottle for 10–15 seconds.

-

Seal Verification: Ensure the cap liner (PTFE preferred) is intact. Parafilm is a dust cover, not a gas barrier; do not rely on it for oxidation protection.

Part 4: Quality Control & Analytical Validation

How do you know if your this compound has degraded? Visual inspection is the first line of defense, followed by chromatographic verification.

QC Decision Matrix

| Observation | Diagnosis | Action |

| White/Off-White Powder | Intact Material | Proceed with synthesis. |

| Clumping / Caking | Moisture Intrusion | Caution. Dry under high vacuum over |

| Yellow/Brown Tint | Phenolic Oxidation | Discard. Oxidized byproducts can act as radical initiators in peptide coupling or scavenge catalysts. |

| Vinegar/Isobutylene Smell | Boc Cleavage | Discard. Significant hydrolysis has occurred. |

Analytical Workflow (HPLC)

For critical drug development steps, run a "Use Test" via HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (amide bond/Boc) and 280 nm (phenol).

-

Pass Criteria: Purity > 98.0% (AUC).

-

Note: Free m-tyrosine will elute significantly earlier (more polar) than the Boc-protected derivative.

-

Figure 2: Quality Control decision tree for validating this compound prior to synthesis.

Stereochemical Note

As a racemate (DL -form), the melting point of this compound (approx. 133-135°C for pure L-isomer, potentially different for DL mixture) may vary slightly depending on the crystal lattice arrangement of the enantiomers [3]. Do not use melting point as the sole indicator of purity; HPLC is required to detect chemical degradation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87564541, N-(tert-Butoxycarbonyl)-L-tyrosine. Retrieved February 4, 2026, from [Link]

Technical Whitepaper: Sourcing and Synthesis of Boc-DL-m-Tyrosine

Executive Summary

Boc-DL-m-tyrosine (Boc-3-hydroxyphenylalanine) is a critical non-proteinogenic amino acid derivative used in the development of peptidomimetics, neuroactive compounds, and enzyme inhibitors.[1] Unlike its naturally occurring para-isomer (L-Tyrosine), the meta-isomer offers unique steric and electronic properties that can modulate receptor binding affinity and metabolic stability in peptide drug candidates.[1]

This guide provides a definitive technical analysis of the commercial supply landscape and the primary industrial synthesis routes.[1] It is designed to support the "Make vs. Buy" decision-making process by detailing validated suppliers, cost structures, and a robust, self-validating synthesis protocol based on the Erlenmeyer-Plöchl azlactone method.[1]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-DL-m-tyrosine |

| Synonyms | Boc-DL-3-hydroxyphenylalanine; Boc-3-OH-Phe-OH |

| CAS Number | 174732-96-8 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.31 g/mol |

| Purity Grade | ≥ 98% (HPLC) |

| Solubility | Soluble in organic solvents (MeOH, DMSO, DMF); sparingly soluble in water. |

| Stability | Hygroscopic; store at 2-8°C under inert atmosphere.[1] |

Commercial Supply Landscape

The supply chain for this compound is characterized by a mix of catalog distributors and custom synthesis houses.[1] Unlike Boc-L-Tyrosine, which is a commodity chemical, the meta-DL variant is a "Tier 2" specialty building block.[1]

Key Suppliers and Sourcing Data

| Supplier | Catalog / Ref ID | Region | Typical Pack Size | Lead Time |

| Arctom Scientific | MSC-041903 | USA/Global | 1g - 25g | Stock to 2 Weeks |

| Matrix Scientific | 146684 | USA | 1g - 100g | Stock |

| Biogen Científica | 174732-96-8 | Europe | 5g | 1-2 Weeks |

| CymitQuimica | 3D-ZGA73296 | Europe | 500mg - 5g | 2-3 Weeks |

| Sigma-Aldrich | Via Matrix/Vendor | Global | Custom | Inquire |

Procurement Insight:

-

Availability: Stock levels are often low (<50g).[1] For campaigns requiring >100g, lead times often extend to 4-6 weeks as vendors initiate on-demand synthesis.[1]

-

Cost Analysis: Prices typically range from $80 - $150 per gram for small quantities.[1] Bulk synthesis (100g+) can reduce unit cost by 40-60%.[1]

Commercial Synthesis Route (The "Make" Option)

For requirements exceeding 100g, or when specific isotopic labeling is required, in-house synthesis becomes the preferred strategy.[1] The industrial standard for synthesizing racemic DL-amino acids is the Erlenmeyer-Plöchl Azlactone Synthesis .[1]

Causal Logic

-

Starting Material: We utilize 3-hydroxybenzaldehyde (cheap, abundant) rather than trying to hydroxylate phenylalanine, which lacks regioselectivity.[1]

-

Azlactone Formation: Condensation with N-acetylglycine creates the oxazolone (azlactone) ring, locking the nitrogen and carbon backbone in place.[1]

-

Hydrolysis & Reduction: The ring is opened and the double bond reduced to yield the racemic amino acid.[1]

-

Boc Protection: The final step introduces the Boc group to the amine, using pH control to prevent reaction with the phenolic hydroxyl.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Erlenmeyer-Plöchl synthesis pathway from 3-hydroxybenzaldehyde to this compound.

Detailed Experimental Protocol: Step 3 (Boc Protection)

While the Erlenmeyer synthesis creates the amino acid backbone, the Boc protection is the critical step for generating the reagent used in peptide synthesis.[1] The following protocol is optimized for chemoselectivity , ensuring the Boc group attaches to the amine (

Reagents

-

Substrate: DL-m-Tyrosine (crude from hydrolysis or purchased).

-

Reagent: Di-tert-butyl dicarbonate (

).[1][2][3][4] -

Base: 1M NaOH (for pH control).

Protocol Steps

-

Dissolution & pH Adjustment:

-

Addition of

: -

Reaction & Monitoring (Self-Validating Step):

-

Workup:

-

Extract the alkaline solution with Ethyl Acetate (EtOAc) to remove unreacted

(discard organic layer).[1] -

Acidification: Cool the aqueous layer and carefully acidify to pH 2-3 using 1M KHSO₄ or HCl.[1] Caution: CO₂ evolution will occur.

-

Extract the product (now protonated and organic-soluble) into EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes to yield a white solid.[1]

-

Quality Control & Characterization

To ensure the material is suitable for solid-phase peptide synthesis (SPPS), it must meet the following criteria:

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18 column, MeCN/H2O gradient) |

| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |

| Mass Spec | [M+H]⁺ = 282.3 ± 0.5 | ESI-MS |

| Free Amine | < 0.5% | Ninhydrin / Kaiser Test |

| Water Content | < 1.0% | Karl Fischer |

Critical Impurity Profile:

-

-Boc Impurity: Check NMR for a shift in the aromatic protons. The phenol proton signal (~9.2 ppm in DMSO) should be present.[1] If absent, accidental

-

Di-Boc Impurity: Check MS for mass peak [M+H]⁺ = 382.4.[1]

References

-

Arctom Scientific. this compound Product Page (CAS 174732-96-8).[1] Retrieved from [1]

-

Sigma-Aldrich. this compound Catalog Data.[1][6] Retrieved from [1]

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine (Standard Boc Protocol).[1] Org.[1][7][8][9][10] Synth. 1985, 63, 160.[1] Retrieved from [1]

-

Plöchl, J. Über einige Derivate der Benzoylimidozimtsäure (Original Erlenmeyer-Plöchl Ref). Ber. Dtsch. Chem. Ges. 1884, 17, 1616.[1]

-

Matrix Scientific. this compound Supplier Data. Retrieved from [1]

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Boc-tyrosine | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Boc-m-Tyrosine Peptide Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing meta-tyrosine (m-Tyr) using Boc (tert-butyloxycarbonyl) chemistry. As a non-canonical amino acid, the incorporation of m-tyrosine presents unique challenges that require careful consideration of synthesis strategy to maximize yield and purity. This resource provides field-proven insights and troubleshooting protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when working with Boc-m-tyrosine in SPPS:

Q1: What are the primary challenges associated with incorporating Boc-m-tyrosine in SPPS?

The main difficulties arise from the steric hindrance imparted by the Boc protecting group and the altered electronic properties of the phenolic side chain due to the meta position of the hydroxyl group. This can lead to sluggish or incomplete coupling reactions. Furthermore, the tyrosine ring is susceptible to modification during the repetitive acid treatments for Boc deprotection and, most significantly, during the final cleavage from the resin.

Q2: Which side-chain protecting group is recommended for Boc-m-tyrosine?

For Boc-SPPS, which utilizes strong acid for final cleavage (e.g., HF or TFMSA), a robust side-chain protecting group is essential. While the unprotected hydroxyl group of tyrosine can be acylated during coupling, leading to side products, the primary concern is alkylation of the aromatic ring during cleavage[1]. Benzyl-based ethers are commonly employed for tyrosine side-chain protection in Boc chemistry. More acid-stable options like 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) and 2-bromobenzyloxycarbonyl (2-BrZ) are recommended for longer or more complex syntheses to prevent premature deprotection during the repetitive TFA treatments.

Q3: How can I improve the coupling efficiency of Boc-m-tyrosine?

To overcome the steric hindrance of Boc-m-tyrosine, the use of a potent coupling reagent is crucial. Standard carbodiimide reagents like DCC/HOBt may be sufficient in some cases, but for more challenging couplings, phosphonium or aminium salts such as HBTU, HATU, PyBOP, or COMU are recommended. These reagents rapidly form highly activated esters, which can significantly improve coupling efficiency. Double coupling, where the coupling step is repeated, can also be an effective strategy to ensure complete incorporation of the amino acid.

Q4: What are the key side reactions to be aware of when synthesizing peptides containing m-tyrosine?

The most significant side reaction is the alkylation of the m-tyrosine ring by carbocations generated during the final cleavage step. These carbocations are formed from the cleavage of the Boc groups and other acid-labile side-chain protecting groups. Another potential side reaction is the oxidation of the phenolic side chain, which can lead to the formation of dityrosine cross-links. While sometimes a desired modification, uncontrolled cross-linking will result in a complex mixture of products.

Q5: Is it necessary to use scavengers during the final cleavage of a peptide containing m-tyrosine?

Yes, the use of scavengers is absolutely mandatory. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can modify sensitive residues like m-tyrosine. A well-designed scavenger cocktail is critical for obtaining a high-purity crude product.

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing Boc-m-tyrosine.

Problem 1: Low Yield of the Desired Peptide

A low yield of the final peptide can be attributed to several factors throughout the synthesis process. The following workflow can help identify the root cause.

Caption: Troubleshooting workflow for low peptide yield.

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin-bound peptide. A positive result (blue beads) indicates incomplete coupling.

-

Sample Preparation: After the coupling reaction, wash the resin beads thoroughly with DMF (3x) and DCM (3x). Transfer a small sample of beads (5-10) to a small glass test tube.

-

Reagent Addition:

-

Add 2-3 drops of Reagent A (5% ninhydrin in ethanol).

-

Add 2-3 drops of Reagent B (80% phenol in ethanol).

-

Add 2-3 drops of Reagent C (2% KCN in pyridine).

-

-

Incubation: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Positive (Incomplete Coupling): The beads and/or the solution will turn a deep blue or purple.

-

Negative (Complete Coupling): The beads and solution will remain yellow or colorless.

-

Problem 2: Presence of Unexpected Impurities in the Crude Product

The analysis of the crude peptide by HPLC and mass spectrometry is crucial for identifying the nature of impurities.

| Impurity | Mass Difference (from expected) | Potential Cause | Troubleshooting Steps |

| Deletion Sequence | Mass of one or more amino acids less | Incomplete coupling or deprotection | - Optimize coupling and deprotection steps. - Perform a capping step with acetic anhydride after coupling to terminate unreacted chains. |

| Alkylated m-Tyrosine | +56 Da (t-butyl), +91 Da (benzyl), etc. | Ineffective scavenging during cleavage | - Increase the concentration of scavengers. - Use a more effective scavenger for the specific protecting groups used. |

| Dityrosine Cross-link | Dimer of the peptide minus 2 Da | Oxidative conditions | - Ensure solvents are degassed. - Perform cleavage under an inert atmosphere (e.g., nitrogen or argon). |

| Incomplete Side-Chain Deprotection | Mass of the protecting group remains | Insufficient cleavage time or acid strength | - Increase the duration of the HF/TFMSA treatment. - Ensure the temperature of the cleavage reaction is maintained correctly. |

Before committing the entire batch of resin to final cleavage, a small-scale test cleavage can provide valuable information about the efficiency of the cleavage and the presence of side products.

-

Resin Preparation: Dry a small amount of the peptide-resin (20-50 mg) under high vacuum for at least 4 hours.

-

Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail with appropriate scavengers (see table below).

-

Cleavage Reaction: In a suitable reaction vessel, add the cleavage cocktail to the dried resin. Allow the reaction to proceed for the intended time and at the appropriate temperature (e.g., 0-5°C for HF cleavage).

-

Work-up:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the crude peptide.

-

Wash the pellet with cold ether and dry under vacuum.

-

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry.

Problem 3: Difficult Purification of the Crude Peptide

The presence of closely eluting impurities can make the purification of the target peptide by RP-HPLC challenging.

Caption: Strategy for optimizing peptide purification.

Recommended Cleavage Cocktails for m-Tyrosine Containing Peptides

The choice of scavenger cocktail is critical to prevent the alkylation of the m-tyrosine residue. The following table provides recommendations based on the presence of other sensitive amino acids in the peptide sequence. The final cleavage is typically performed with anhydrous HF or TFMSA.

| Other Sensitive Residues in Sequence | Recommended Scavenger Cocktail | Rationale |

| None | 90% HF, 10% Anisole | Anisole is an effective scavenger for carbocations. |

| Trp | 85% HF, 5% p-Cresol, 5% p-Thiocresol, 5% DMS | p-Cresol and p-thiocresol protect the tyrosine and tryptophan indole ring. DMS helps to suppress methionine oxidation if present. |

| Met, Cys | 90% HF, 5% Anisole, 5% 1,2-Ethanedithiol (EDT) | EDT is an excellent scavenger for t-butyl cations and also helps to reduce any oxidized methionine or cysteine. |

| Trp, Met, Cys | Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues[2]. |

Note: Always ensure the peptide-resin is thoroughly dried before cleavage to prevent water from interfering with the reaction.

Analytical Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for purifying the final product.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.

-

Detection: UV detection at 210-230 nm is standard for detecting the peptide bond. The aromatic side chain of m-tyrosine also allows for detection at around 275 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify impurities. The typical fragmentation of tyrosine-containing peptides in MS/MS involves losses of CO and NH₃ from the backbone, as well as characteristic fragments from the side chain. While specific fragmentation patterns for m-tyrosine are not extensively documented, one would expect the loss of the entire side chain or fragments thereof. For a protonated tyrosine residue, characteristic fragment ions at m/z 136.07578 and 119.04925, corresponding to the successive losses of COOH and NH₂, have been reported[3].

Conclusion

The successful synthesis of peptides containing Boc-m-tyrosine requires a proactive approach to address the challenges of steric hindrance and side-chain reactivity. By selecting appropriate side-chain protection, employing potent coupling reagents, and utilizing optimized cleavage cocktails with effective scavengers, researchers can significantly improve the yield and purity of their target peptides. Careful in-process monitoring and thorough analytical characterization of the crude and final products are essential for achieving high-quality results in the development of novel peptide-based therapeutics and research tools.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Cleavage Cocktails; Reagent K. (n.d.). AAPPTec. Retrieved from [Link]

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

- The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

- Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. (2002). Archives of Biochemistry and Biophysics, 397(2), 227-234.

- A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). Chemical Science, 13(8), 2356-2362.

Sources

Technical Support Center: Purification of Racemic DL-m-Tyrosine Peptides

The following guide serves as a specialized Technical Support Center for researchers working with racemic DL-m-tyrosine (DL-m-Tyr) peptides . It addresses the specific chromatographic challenges introduced by the meta-isomer of tyrosine and the chirality of the DL-mixture.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Diastereomeric Separation & Isomer Purity

Technical Brief: The Separation Challenge

When you synthesize a peptide using DL-m-tyrosine , you are not purifying a single entity; you are separating a diastereomeric pair .

-

The Stereochemistry: Assuming your peptide backbone consists of standard L-amino acids, the insertion of a DL-m-Tyr residue creates two distinct molecules:

-

Isomer A: L-L-L-L(m-Tyr) -L-L

-

Isomer B: L-L-L-D(m-Tyr) -L-L

-

-

The Interaction: Unlike enantiomers (which require chiral columns), diastereomers have different physical properties and can theoretically be separated on achiral stationary phases (RP-HPLC).

-

The Difficulty: m-Tyrosine is hydrophobic and aromatic. The structural difference between the L- and D-forms in a meta-substituted aromatic ring often results in minute differences in interaction with C18 chains, leading to peak co-elution or "shouldering."

Core Protocol: High-Resolution Diastereomer Separation

Objective: Isolate pure L-m-Tyr and D-m-Tyr peptide variants from a crude synthetic mixture.

Phase A: Column Screening (The "Golden Rule" of Aromatics)

Standard C18 columns often fail to resolve m-Tyr diastereomers because the separation mechanism is purely hydrophobic. You must exploit

| Stationary Phase | Mechanism | Recommendation |

| C18 (Standard) | Hydrophobic Interaction | Baseline. Try first, but expect co-elution. |

| Pentafluorophenyl (PFP) | Hydrophobic + | Gold Standard. The fluorine atoms interact strongly with the electron-rich phenol ring of m-Tyr, often resolving isomers that C18 cannot. |

| Phenyl-Hexyl | Hydrophobic + | Alternative. Good if PFP is too retentive. |

Phase B: Mobile Phase Optimization

-

Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)

-

Buffer B: Acetonitrile (ACN) + 0.1% TFA[1]

-

Gradient: Shallow gradients are non-negotiable.

-

Standard: 5-60% B over 30 min.

-

Optimized: Isocratic hold at 2% below the elution point, followed by a 0.2% B/min slope.

-

Troubleshooting Guide (Q&A)

Issue 1: "I see only one broad peak. Where is my other isomer?"

Diagnosis: The D- and L- diastereomers are co-eluting due to insufficient selectivity. Solution:

-

Switch to a PFP Column: The different spatial orientation of the meta-hydroxyl group in D- vs L-m-Tyr alters the

overlap with the PFP ring. This is often enough to split the peaks. -

Lower the Temperature: Reduce column temperature to 15–20°C . Lower temperature reduces kinetic energy, often enhancing the subtle binding differences between diastereomers.

-

Change the Modifier: Switch from TFA to Perchlorate (sodium perchlorate/phosphoric acid). Perchlorate is a "chaotropic" ion that alters peptide conformation in solution, potentially exaggerating the structural differences between the D and L forms.

Issue 2: "I have two peaks, but I don't know which is D and which is L."

Diagnosis: Mass Spectrometry (ESI-MS) cannot distinguish diastereomers (identical mass). Solution:

-

The "Spike" Test (Self-Validating):

-

Synthesize a micro-scale batch of the peptide using pure L-m-Tyr (commercial standard).

-

Inject your racemic mixture.

-

Inject the racemic mixture "spiked" with the pure L-standard.

-

The peak that increases in height is the L-isomer .

-

-

Marfey’s Method (Hydrolysis):

-

Hydrolyze a small fraction of each purified peak (6N HCl, 110°C, 24h).

-

Derivatize the free amino acids with Marfey’s Reagent (FDAA).

-

Compare retention times against derivatized L-m-Tyr and D-m-Tyr standards.

-

Issue 3: "My m-Tyrosine peptide is turning brown/yellow during purification."

Diagnosis: Oxidative instability. While m-Tyr is a marker of oxidative stress, the phenol group is susceptible to further oxidation (forming quinones) at high pH or in the presence of light/metals. Solution:

-

Degas Solvents: Thoroughly sparge buffers with Helium or Argon.

-

Acidic pH: Keep all mobile phases at pH < 3 (TFA maintains this). Avoid ammonium acetate/bicarbonate (pH 7-8) if possible.

-

Speed: Lyophilize fractions immediately. Do not leave them in solution overnight.

Visual Workflows

Diagram 1: Method Development Logic for m-Tyr Peptides

This decision tree guides you through the column selection process specifically for separating aromatic isomers.

Caption: Logical workflow for selecting the stationary phase. Note the prioritization of PFP columns for m-tyrosine separations.

Diagram 2: The "Spike" Validation Protocol

A self-validating system to identify D vs L isomers without sequencing.

Caption: The Co-Injection "Spike" Test is the definitive method for assigning stereochemistry in diastereomeric separations.

Frequently Asked Questions (FAQ)

Q: Can I use a standard Chiral Column (e.g., Chiralpak AD-H) for this peptide? A: Generally, no . Polysaccharide-based chiral columns (AD-H, OD-H) are designed for small molecules in normal phase (Hexane/IPA). Peptides are rarely soluble in these solvents. For peptides, you need Reverse-Phase Chiral Columns , such as:

-

Chirobiotic T (Teicoplanin): Excellent for amino acids and small peptides.

-

Crownpak CR(+): Specifically designed for amino acids, but works for some di/tripeptides.

-

Note: Try the achiral PFP diastereomer separation first; it is cheaper, more robust, and has higher loading capacity.

Q: Why is m-Tyrosine harder to separate than p-Tyrosine? A: p-Tyrosine is symmetric. m-Tyrosine introduces a "kink" in the electron density of the aromatic ring. While this actually makes it more distinct electronically, standard C18 chains (which rely on hydrophobic surface area) often struggle to "feel" the difference between the D-meta and L-meta kink when buried in a peptide chain. The PFP column works because the fluorine atoms specifically interact with the electron density of the phenolic ring, which is geometrically different in the meta-position compared to para.

Q: My recovery is low. Is the peptide sticking to the column? A: m-Tyrosine is more hydrophobic than native Tyrosine. If your peptide is already hydrophobic, it may precipitate or adsorb irreversibly.

-

Action: Add 1-5% Isopropanol (IPA) to Buffer B. This helps solubilize hydrophobic aggregates and ensures complete elution from the C18/PFP stationary phase.

References

-

Separation of Tyrosine Isomers (m/p/o) by HPLC

- Source: Masonaco / NIH

- Context: Discusses the necessity of PFP (Pentafluorophenyl)

-

URL:[Link] (Referencing similar work on oxidative biomarkers).

- Chiral Resolution of Amino Acids and Peptides Source: Sigma-Aldrich (Merck) Context: Technical guide on using Chirobiotic (Teicoplanin) columns for separating DL-amino acids and small peptides when achiral methods fail.

- Peptide Purification Protocols & Troubleshooting Source: Bachem Technical Library Context: Standard protocols for RP-HPLC gradient optimization and mobile phase selection (TFA vs TEAP).

-

Separ

- Source: Waters Corpor

- Context: Method development considerations for separating peptides with subtle structural differences (isomers/diastereomers).

-

URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Resolving m-Tyrosine and p-Tyrosine via HPLC

For researchers, medicinal chemists, and drug development professionals, the accurate separation and quantification of positional isomers are paramount. Subtle shifts in functional group placement can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. The isomers of tyrosine, particularly meta-tyrosine (m-tyrosine) and para-tyrosine (p-tyrosine), present a classic analytical challenge. While p-tyrosine is a proteinogenic amino acid fundamental to countless biological processes, m-tyrosine is often a biomarker for oxidative stress, making their distinct analysis critical.[1]

This guide provides an in-depth comparison of the HPLC retention times of m-tyrosine and p-tyrosine. We will explore the underlying chemical principles that govern their separation, detail a robust experimental protocol, and present supporting data to illustrate the chromatographic behavior of these closely related compounds.

The Challenge: Why Standard Reversed-Phase HPLC Fails

At first glance, m-tyrosine and p-tyrosine are remarkably similar. They share the same mass, the same fundamental zwitterionic structure, and nearly identical polarity. Consequently, achieving separation on conventional reversed-phase columns, such as those with C18 stationary phases, is notoriously difficult, if not impossible. Experimental evidence confirms that standard C18, as well as more specialized phenyl-based columns like hexyl-phenyl and biphenyl, fail to resolve these isomers.[1] This lack of resolution stems from the fact that these phases primarily separate molecules based on hydrophobicity, a property that is insufficiently different between the two tyrosine isomers to allow for effective discrimination.

The Solution: Leveraging the Unique Selectivity of Pentafluorophenyl (PFP) Columns

To overcome this challenge, we must employ a stationary phase that offers alternative retention mechanisms beyond simple hydrophobicity. The pentafluorophenyl (PFP) stationary phase has proven to be exceptionally effective for this application.[1] Unlike alkyl chains, the PFP ligand—a phenyl ring functionalized with five electron-withdrawing fluorine atoms—provides a unique combination of interactions. These include:

-

π-π Interactions: The electron-deficient PFP ring can interact with the electron-rich aromatic rings of the tyrosine isomers.

-

Dipole-Dipole Interactions: The significant dipole moment of the PFP ring can interact with the dipole moments of the analytes.

-

Ion-Exchange Interactions: Residual silanol groups on the silica surface, which are more accessible on a PFP phase compared to a densely packed C18 phase, can provide weak cation-exchange interactions with the protonated amine group of the tyrosine isomers under acidic mobile phase conditions.[2]

These multiple interaction modes create a highly selective environment where subtle differences in the electronic structure and charge distribution between m-tyrosine and p-tyrosine can be exploited to achieve separation.

The Mechanism of Separation: Unpacking the Physicochemical Differences

The key to the separation lies in the different positions of the hydroxyl group on the phenyl ring.

-

Dipole Moment: The para substitution in p-tyrosine results in opposing vectors for the electron-donating alanine side chain and the electron-withdrawing hydroxyl group, which can influence the overall molecular dipole moment compared to the asymmetric meta substitution.

In a reversed-phase separation on a PFP column with an acidic mobile phase, the slightly more polar nature of m-tyrosine leads to a weaker overall interaction with the stationary phase compared to p-tyrosine. This results in m-tyrosine eluting slightly earlier than p-tyrosine .

Representative Experimental Data

The following table summarizes the representative retention behavior of m-tyrosine and p-tyrosine based on the successful separation methodology described.

| Compound | Isomer Position | Representative Retention Time (min) |

| m-Tyrosine | meta | 4.25 |

| p-Tyrosine | para | 4.58 |

Note: These are representative data values to illustrate the baseline resolution achievable with the described methodology. Actual retention times may vary based on specific instrument conditions and column batch.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible separation of m-tyrosine and p-tyrosine.

Instrumentation and Consumables

-

HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector.

-

Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 150 x 2.1 mm, 2.6 µm particle size.[1]

-

Vials: 2 mL amber glass vials with PTFE/silicone septa.

-

Solvents: HPLC-grade acetonitrile and water.

-

Reagent: Formic acid (LC-MS grade).

Preparation of Mobile Phases and Standards

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg each of m-tyrosine and p-tyrosine and dissolve in 10 mL of Mobile Phase A.

-

Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with Mobile Phase A.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |

| Column Temp. | 35 °C | Enhances peak shape and ensures reproducible retention times. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion on a narrow-bore column. |

| UV Detection | 274 nm | Corresponds to the absorbance maximum for the tyrosine chromophore. |

| Gradient | 5% to 25% B over 7 min | A shallow gradient is crucial for resolving these closely eluting isomers. |

Gradient Timetable

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95.0 | 5.0 |

| 7.0 | 75.0 | 25.0 |

| 7.1 | 95.0 | 5.0 |

| 10.0 | 95.0 | 5.0 |

Experimental Workflow Diagram

Caption: HPLC workflow for the separation of m- and p-tyrosine.

Conclusion

The successful chromatographic separation of the positional isomers m-tyrosine and p-tyrosine is a clear demonstration of the power of selecting a stationary phase with orthogonal selectivity. While conventional C18 columns fail, the multi-modal interaction capabilities of a pentafluorophenyl (PFP) column provide the necessary resolution. The subtle differences in polarity and electronic distribution, stemming from the meta versus para position of the hydroxyl group, are sufficient to alter the retention behavior on the PFP phase, leading to baseline separation. This method provides a reliable and robust platform for researchers who require accurate and distinct quantification of these critical amino acid isomers.

References

-

PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]

-

MASONACO. Separation of m/p-tyrosines. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

-

PubMed Central. A para- to meta-isomerization of phenols. [Link]

-

Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

-

MDPI. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. [Link]

-

PubMed. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. [Link]

-

Quora. Why is m-Cresol more acidic than p-Cresol? [Link]

-

CORE. Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. [Link]

-

Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

-

ResearchGate. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. [Link]

-

New Journal of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

-

PubMed. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. [Link]

-

Khan Academy. Why is p-cresol more acidic than o-cresol? [Link]

-

Phenomenex. Kinetex Core-Shell Technology. [Link]

-

PubMed. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. [Link]

-

YouTube. Why is p-cresol more acidic than o-cresol? | Acidic and Basic Strength | Chemistry | Khan Academy. [Link]

-

Infinity Learn. Increasing pKa values of o−, m− and p− cresols is. [Link]

-

Quora. What is the acidic strength order of o-cresol, p-cresol, m-cresol and phenol? [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Analysis of m-Tyrosine Peptides

This technical guide provides a rigorous comparison of mass spectrometry fragmentation patterns for m-tyrosine peptides, designed for researchers in proteomics and drug development.[1]

Executive Summary

meta-Tyrosine (m-Tyr) is a non-proteinogenic amino acid isomer formed primarily through the hydroxyl radical attack on phenylalanine during oxidative stress.[1] Unlike its enzymatic counterpart para-tyrosine (p-Tyr), m-Tyr is a pathological marker often linked to aging, cataract formation, and neurodegenerative conditions.[1]

The Core Analytical Challenge: m-Tyr and p-Tyr are isobaric (Mass: 181.07 Da) and exhibit nearly identical collision-induced dissociation (CID) fragmentation patterns. Standard low-energy MS/MS often fails to distinguish them based on fragment ions alone.[1]

The Solution: This guide defines a validated workflow relying on chromatographic orthogonality (Pentafluorophenyl columns) or Ion Mobility Spectrometry (IMS) coupled with MS/MS for unambiguous identification.

Mechanistic Basis: Formation & Fragmentation[1]

Oxidative Formation Pathway

While p-Tyr is synthesized enzymatically by phenylalanine hydroxylase, m-Tyr and o-Tyr are generated stochastically via radiolytic or oxidative attack.[1]

Figure 1: Mechanistic divergence of tyrosine isomer formation.[1] Note that m-Tyr is exclusively a product of non-enzymatic oxidative stress.

Fragmentation Mechanics (CID/HCD)

In standard Collision-Induced Dissociation (CID), both isomers fragment via charge-directed pathways.[1] The energetic stability of the phenolic radical cation is similar for both meta and para positions, leading to indistinguishable backbone fragmentation.[1]

-

Immonium Ion (m/z 136): Both isomers yield a dominant immonium ion at m/z 136.076 .[1] Unlike Leucine/Isoleucine, where side-chain fragmentation allows differentiation (d-ions), the aromatic ring of tyrosine is stable.[1]

-

Side Chain Losses: Common losses include -NH₃ (17 Da) and -CO (28 Da) , but these are driven by the peptide backbone, not the side-chain orientation.[1]

-

Diagnostic Ions (Lack thereof): There are no unique high-abundance fragment ions in low-energy CID that exclusively identify m-Tyr over p-Tyr.[1]

Comparative Analysis: m-Tyr vs. p-Tyr

The following table summarizes the spectral features. Note the overlap in mass-to-charge (m/z) values, necessitating upstream separation.[1]

| Feature | p-Tyrosine (Native) | m-Tyrosine (Oxidized) | Analytical Implication |

| Precursor Mass | 181.0739 Da | 181.0739 Da | Isobaric: MS1 cannot distinguish.[1] |

| Immonium Ion | m/z 136.076 | m/z 136.076 | Indistinguishable by mass alone.[1] |

| Tropylium Ion | m/z 91.05 | m/z 91.05 | Common aromatic fragment.[1] |

| Phenolic Loss | m/z 107.05 | m/z 107.05 | Common side-chain loss.[1] |

| C18 Retention | Moderate | Moderate (Co-elutes) | Critical Failure Point in standard proteomics.[1] |

| PFP Retention | Distinct ( | Distinct ( | Primary method of differentiation. |

Why MS/MS Fails Alone

The energy required to cleave the aromatic ring substituents is higher than the backbone cleavage energy. Consequently, the peptide backbone shatters (b/y ions) before the phenol ring can generate isomer-specific fragments.[1] While high-energy fragmentation (EI) might show subtle ratio differences, it is incompatible with LC-MS peptide workflows.[1]

Validated Protocol: LC-MS/MS Identification

Since MS/MS spectra are identical, the protocol relies on Pentafluorophenyl (PFP) chromatography, which utilizes

Workflow Diagram

Figure 2: Recommended workflow. The PFP column provides the necessary selectivity to resolve the isomers before MS detection.

Step-by-Step Protocol

Step 1: Sample Preparation

-

Hydrolysis: Acid hydrolysis (6M HCl, 110°C, 24h) is standard but can induce artifactual oxidation.[1] Preferred: Enzymatic digestion (Pronase E) to preserve the native oxidation state.[1]

-

Enrichment: Solid Phase Extraction (SPE) is recommended to remove salts that suppress ionization.[1]

Step 2: Chromatographic Setup (The Differentiator)

-

Column: Kinetex F5 or equivalent Pentafluorophenyl (PFP) core-shell column.[1]

-

Mobile Phase:

-

Gradient: Shallow gradient (e.g., 1% B/min) is required around the tyrosine elution window to maximize resolution.[1]

Step 3: Mass Spectrometry Parameters

-

Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[1]

-

Transitions (Monitor for both):

-

Quantifier: Precursor -> m/z 136.1 (Immonium)

-

Qualifier: Precursor -> m/z 91.1 (Tropylium)

-

Qualifier: Precursor -> [M-NH3]+ (Backbone loss)

-

-

Validation: You must run authentic standards of m-Tyr, o-Tyr, and p-Tyr to establish retention times.[1] m-Tyr typically elutes before p-Tyr on PFP phases, though this depends on specific mobile phase composition.[1]

References

-

Mechanism of Peptide Fragment

-

Separ

-

Immonium Ion Diagnostics

-

Oxid

-

Electron Transfer Dissoci

Sources

- 1. Mascot help: Peptide fragmentation [matrixscience.com]

- 2. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. MASONACO - Separation of m/p-tyrosines [masonaco.org]

- 7. m.youtube.com [m.youtube.com]

Comparative Guide: Biological Activity of m-Tyr vs. p-Tyr Peptide Analogs

Executive Summary

In peptide drug discovery, particularly within the opioid and neuro-active peptide space, the N-terminal tyrosine residue is a critical pharmacophore. The native para-tyrosine (p-Tyr) provides the essential phenolic hydroxyl group required for receptor activation but renders the peptide highly susceptible to enzymatic degradation.

The Verdict: Substituting p-Tyr with its non-natural isomer meta-tyrosine (m-Tyr) typically results in a retention of receptor affinity (often within one log unit) while significantly enhancing metabolic stability against aminopeptidases. While 2',6'-dimethyltyrosine (Dmt) is the gold standard for maximizing potency, m-Tyr offers a balanced modification that maintains a closer steric profile to the native residue while evading proteolytic recognition.

Molecular Architecture & Pharmacophore Logic

The biological divergence between m-Tyr and p-Tyr stems from the spatial orientation of the hydroxyl (-OH) group and the resulting alteration in the hydrogen bonding vector.

Structural Comparison

-

p-Tyr (Native): The hydroxyl group is at the 4-position (para). It acts as a hydrogen bond donor/acceptor extending along the longitudinal axis of the aromatic ring. This is the "canonical" interaction vector for G-Protein Coupled Receptors (GPCRs) like the Mu-Opioid Receptor (MOR).

-

m-Tyr (Analog): The hydroxyl group is at the 3-position (meta). This shifts the H-bond vector by 60 degrees. This alteration probes the "tolerance" of the receptor's binding pocket.

Mechanistic Impact

In the "Tyramine Pharmacophore" model (essential for opioid activity), the aromatic ring performs

-

Binding: If the receptor pocket is flexible (induced fit), m-Tyr can accommodate the H-bond, retaining high affinity (e.g.,

nM for m-Tyr-TAPP vs. parent). -

Stability: Proteolytic enzymes (like Aminopeptidase N) strictly recognize the N-terminal p-Tyr geometry. The meta-substitution disrupts the enzyme-substrate "lock and key" fit, retarding hydrolysis.

Figure 1: Mechanistic logic of m-Tyr substitution. The meta-position retains receptor binding via flexible accommodation but blocks enzymatic degradation.

Biological Activity Profile

Receptor Affinity (Ki / IC50)

Direct comparisons in opioid peptides (e.g., Enkephalin, TAPP analogs) reveal that m-Tyr is a "conservative" bioisostere compared to the aggressive "super-agonist" Dmt.

| Peptide Analog | Modification (Pos 1) | Receptor Affinity (MOR | Relative Potency (vs Native) | Notes |

| Leu-Enkephalin | p-Tyr (Native) | ~1.8 nM | 1.0x | Rapidly degraded ( |

| [m-Tyr]-Enk | m-Tyr | ~2-10 nM | 0.2x - 1.0x | Affinity retained; slight drop due to H-bond angle. |

| [Dmt]-Enk | 2',6'-dimethyl-Tyr | < 0.1 nM | >100x | "Super-agonist" due to hydrophobic/steric lock. |

| TAPP Analog | m-Tyr | 11.2 nM | 1.0x | Full retention of affinity in |

Functional Efficacy (GTP S / cAMP)

-

Agonism: m-Tyr analogs generally act as full agonists . The shift in -OH position rarely converts an agonist to an antagonist (unlike some N-allyl modifications).

-

Signaling Bias: Emerging data suggests m-Tyr can induce subtle shifts in signaling bias (G-protein vs.

-arrestin) by altering the residence time of the ligand in the pocket, though this is less pronounced than with Dmt.

Metabolic Stability & Pharmacokinetics[1]

This is the primary justification for using m-Tyr.

-

Enzymatic Resistance: The primary degradation pathway for opioid peptides is N-terminal cleavage by aminopeptidases.

-

Data: In human plasma stability assays, m-Tyr containing peptides (like m-Tyr-TAPP) show

integrity after 96 hours, whereas native p-Tyr analogs (like Endomorphin-2) are degraded with a half-life of ~30 minutes [1].[1] -

Mechanism: The meta-hydroxyl group sterically hinders the approach of the zinc metalloprotease catalytic center or fails to coordinate correctly for hydrolysis.

Experimental Protocols

To validate these properties in your own lead compounds, use the following standardized workflows.

Solid Phase Peptide Synthesis (SPPS) of m-Tyr Analogs

m-Tyr is not standard. You must use orthogonal protection.

Reagents:

-

Resin: Wang or Rink Amide (depending on C-term).

-

Amino Acid: Fmoc-m-Tyr(tBu)-OH .

-

Coupling: DIC/Oxyma or HATU/DIPEA.

Protocol:

-

Loading: Swell resin in DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 290nm.

-

Coupling: Activate Fmoc-m-Tyr(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). React for 45-60 min.

-

Critical Step:m-Tyr couples slightly slower than p-Tyr due to steric effects. Double coupling is recommended.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The tBu group on the meta-oxygen is acid-labile and cleaves concomitantly.

Comparative Plasma Stability Assay

Objective: Quantify the stability advantage of m-Tyr.

-

Preparation: Dissolve peptide to 1 mM in DMSO.

-

Incubation: Dilute to 10

M in pooled human plasma (heparinized). Incubate at 37°C. -

Sampling: Aliquot 50

L at -

Quenching: Add 150

L ice-cold Acetonitrile (with internal standard, e.g., Tolbutamide). Centrifuge at 10,000g for 10 min. -

Analysis: Inject supernatant into LC-MS/MS.

-

Metric: Plot % remaining vs. time.[1] Calculate

using first-order decay kinetics (

-

Figure 2: Experimental workflow for validating m-Tyr analogs.

References

-

Comparison of

-Homo-Amino Acid and m-Tyr Scans in Opioid Peptides. Source:Molecules, 2020. Key Finding:[(S)-β2h-m-Tyr1]-TAPP retained high affinity ( -

Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr (Dmt). Source:Chemical & Pharmaceutical Bulletin, 2000. Key Finding: Establishes the baseline for "super-active" Tyr analogs (Dmt), providing context for the more conservative m-Tyr modification. URL:[Link]

-

The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency. Source:International Journal of Molecular Sciences, 2020. Key Finding: Demonstrates that meta-substitution on aromatic rings in enkephalins can tune selectivity and potency, validating the meta-position as a key vector for modification. URL:[Link][2]

-

Structure-Functional Study of Tyrosine and Methionine Dipeptides. Source:Molecules, 2015.[3] Key Finding: Discusses the redox properties and antioxidant activity of Tyr isomers, relevant for metabolic stability claims. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating m-Tyrosine Incorporation: A Comparative Analysis

For researchers, scientists, and drug development professionals pioneering novel protein therapeutics and biological probes, the precise incorporation of non-canonical amino acids (ncAAs) like m-tyrosine is paramount. This modification can unlock new functionalities, from enhanced stability to novel bio-conjugation handles. However, verifying the successful and accurate incorporation of these synthetic building blocks is a critical, and often challenging, step. This guide provides an in-depth, experience-driven comparison of methodologies for validating m-tyrosine incorporation, with a primary focus on the gold-standard technique: amino acid analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this cornerstone method against viable alternatives.

The Imperative of Validation: Why We Must Look Closer

The promise of proteins engineered with ncAAs hinges on the fidelity of their synthesis.[1][2][3] The incorporation machinery of the cell, even when supplemented with engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs, is not infallible.[2][4] Misincorporation of canonical amino acids, or failure to incorporate the ncAA altogether, can lead to heterogeneous protein populations with unpredictable and potentially detrimental effects on function and safety. Therefore, robust analytical validation is not merely a quality control step; it is a fundamental aspect of the research and development process, ensuring the integrity and reproducibility of your findings.

Amino Acid Analysis: The Gold Standard for Quantifying Incorporation

Amino acid analysis (AAA) provides a direct and quantitative assessment of the amino acid composition of a protein. By hydrolyzing the protein into its constituent amino acids and subsequently separating and detecting them, we can definitively identify and quantify the presence of m-tyrosine.

The Workflow: A Step-by-Step Deconstruction

The process of validating m-tyrosine incorporation via amino acid analysis can be broken down into four key stages: protein isolation and purification, acid hydrolysis, chromatographic separation, and detection and quantification.

Sources

- 1. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

Comparative Stability Guide: Boc vs. Fmoc Protected m-Tyrosine

Executive Summary: Strategic Selection in Peptidomimetics

For researchers in drug discovery,

This guide objectively compares the two dominant protection strategies:

-

Boc-Strategy: Utilizing Boc-

-Tyr( -

Fmoc-Strategy: Utilizing Fmoc-

-Tyr(

Verdict: While Fmoc-

Chemical Basis of Stability: The "Super-Activated" Ring

To understand the stability profile, one must analyze the electronic effects distinguishing

- -Tyrosine (Natural): The alkyl group (position 1) and hydroxyl group (position 4) direct electrophiles to different locations. The ring is activated, but directing effects are somewhat distributed.

-

-Tyrosine (Isomer): The alkyl group (position 1) and hydroxyl group (position 3) reinforce each other's directing effects.

-

Position 2: Ortho to both Alkyl and Hydroxyl (Sterically hindered but electronically super-rich).

-

Position 4: Para to Alkyl, Ortho to Hydroxyl (Highly activated).

-

Position 6: Ortho to Alkyl, Para to Hydroxyl (Highly activated).

-

Impact on Stability: The

Detailed Performance Comparison

A. Boc-Protected -Tyrosine

Standard Derivative: Boc-

-

Storage Stability: Excellent. Solid is stable at 4°C for years. Hydrolytically stable.

-

Coupling Stability: High. The phenolic oxygen is securely protected against acylation.

-

Deprotection Risk (The Critical Failure Point):

-

Mechanism: Removal of the Bzl group requires HF (Hydrofluoric Acid) or TFMSA.[1] This generates Benzyl cations.

-

Side Reaction: "Benzyl Migration."[2] The Benzyl cation, rather than being scavenged, attacks the activated C2, C4, or C6 positions of the

-Tyr ring, forming permanent C-alkylated byproducts ( -

Mitigation: Use of

-Bzl destabilizes the carbocation, reducing rearrangement. High concentrations of scavengers (p-cresol, anisole) are mandatory.

-

B. Fmoc-Protected -Tyrosine

Standard Derivative: Fmoc-

-

Storage Stability: Good, but sensitive to base. Must be kept dry to prevent spontaneous Fmoc cleavage.

-

Coupling Stability: Moderate to High.

-

Risk: If the

Bu group is lost (acid trace), the phenolic OH becomes a nucleophile, leading to O-acylation (formation of depsipeptides) or polymerization during coupling.

-

-

Deprotection Risk:

-

Mechanism: TFA cleavage generates

-Butyl cations. -

Side Reaction:

-Butylation of the ring.[3] Due to the super-activated nature of -

Mitigation: Optimized scavenger cocktails (TIS/Water/EDT) are usually sufficient to suppress this, unlike the harder-to-stop Benzyl migration in Boc chemistry.

-

C. Comparative Data Summary

| Feature | Boc- | Fmoc- |

| Shelf Life (Solid) | >2 Years (4°C) | 1-2 Years (4°C, Dry) |

| Solubility (DMF/DCM) | High | High |

| Orthogonality | Low (Acid/Acid) | High (Base/Acid) |